![molecular formula C7H5Br2Cl B131885 1-Bromo-2-(bromomethyl)-4-chlorobenzene CAS No. 66192-24-3](/img/structure/B131885.png)
1-Bromo-2-(bromomethyl)-4-chlorobenzene
Overview
Description
1-Bromo-2-(bromomethyl)-4-chlorobenzene is a halogenated aromatic compound that contains bromine and chlorine substituents on a benzene ring. This compound is related to other di-substituted halogenated benzenes, which have been studied for their molecular structure, vibrational spectra, and potential applications in various fields, including materials science and pharmaceuticals .
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves electrophilic aromatic substitution reactions, where halogens are introduced into the benzene ring. Although the specific synthesis of this compound is not detailed in the provided papers, related compounds have been synthesized through reactions involving halogenated precursors and subsequent transformations . For example, 2-(Aminomethylene)-2H,3H-1-benzothiophene-3-ones were prepared from 3-bromo-4H-1-benzothiopyran-4-one with amines .
Molecular Structure Analysis
The molecular structure of halogenated benzenes has been extensively studied using various spectroscopic methods. For instance, the crystal structure of p-bromochlorobenzene was investigated, revealing insights into the symmetry and molecular orientation within the crystal lattice . Similarly, the structure of 2-bromo-4-cyano-4'-N,N-diethylaminoazobenzene was determined using X-ray diffraction, showing an essentially planar azobenzene skeleton . These studies provide a foundation for understanding the molecular geometry of this compound.
Chemical Reactions Analysis
The reactivity of halogenated benzenes, including this compound, can be influenced by the presence of electron-withdrawing or electron-donating substituents, which affect the electron density distribution on the benzene ring. The dissociative electron attachment to related compounds, such as 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene, has been studied, showing the formation of fragment anions and the influence of temperature on these processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are characterized by their vibrational spectra, electronic structure, and reactivity. The FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene have been recorded, and theoretical calculations have provided information on vibrational frequencies, IR intensities, and Raman activities . Additionally, the electronic and structural aspects of 1-bromo-2,3-dichlorobenzene were studied, including solvent effects on absorption spectra and nonlinear optical properties . These studies contribute to the understanding of the physical and chemical properties of this compound.
Scientific Research Applications
Synthesis of Novel Compounds
1-Bromo-2-(bromomethyl)-4-chlorobenzene serves as an intermediate in the synthesis of various compounds. It has been used in the creation of non-peptide CCR5 antagonists, illustrating its role in the development of new chemical entities with potential biological activities. These compounds have been structurally characterized by techniques such as NMR, IR, and MS, highlighting the compound's significance in medicinal chemistry (Cheng De-ju, 2015), (H. Bi, 2015).
Structural Analysis and Properties
The compound has also been studied for its solvate formations, with different solvates being obtained and analyzed using X-ray diffraction. This research provides insight into the compound's solvate structures and the conformational preferences of the bromomethyl groups in different crystalline environments, which can be significant in understanding its reactivity and interaction with other substances (P. Szlachcic, W. Migda, K. Stadnicka, 2007).
Application in Synthesis of Other Chemicals
This compound has been utilized in the synthesis of various other chemicals, demonstrating its versatility in chemical reactions. For instance, it has played a role in the preparation of (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol, emphasizing its use in complex chemical synthesis (Yonghai Liu, Da-li Li, Luyao Lu, Zhenyuan Miao, 2008).
Spectroscopic and Theoretical Investigations
Studies have also been conducted on the spectroscopic and theoretical aspects of this compound and similar compounds. Such investigations provide valuable information about the compound's vibrational modes, molecular geometry, and electronic properties, which are essential for understanding its behavior in various chemical contexts (V. Udayakumar, S. Periandy, S. Ramalingam, 2011), (P. Vennila, M. Govindaraju, G. Venkatesh, C. Kamal, Y. Mary, C. Y. Panicker, S. Kaya, Stevan Armaković, S. Armaković, 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-bromo-2-(bromomethyl)-4-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKGZXVMMFBCJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474371 | |
Record name | 2-Bromo-5-chlorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66192-24-3 | |
Record name | 2-Bromo-5-chlorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-5-CHLOROBENZYLBROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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